REACTION_SMILES
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[CH2:1]([C:2]#[C:3][CH3:4])[O:5][c:6]1[cH:7][cH:8][c:9]([C:12](=[O:13])[O:14][CH3:15])[n:10][cH:11]1.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[ClH:24].[Li+:16].[OH-:17].[OH2:30]>>[CH2:1]([C:2]#[C:3][CH3:4])[O:5][c:6]1[cH:7][cH:8][c:9]([C:12](=[O:13])[OH:14])[n:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#CCOc1ccc(C(=O)OC)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC#CCOc1ccc(C(=O)O)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |